
PSI-6130
概要
説明
PSI-6130は、特にC型肝炎ウイルスに対して強力な抗ウイルス特性を持つヌクレオシド類似体であり、注目を集めています。この化合物は、ヌクレオシドポリメラーゼ阻害剤として知られる抗ウイルス薬のクラスに属します。この化合物は、化学者Jeremy L. Clarkによって開発され、現在、Hoffmann–La Roche社により3',5'-ジイソブチリルエステルプロドラッグ、R7128として開発されています .
科学的研究の応用
Pharmacokinetics
The pharmacokinetics of PSI-6130 have been studied extensively in various animal models. A key study assessed its pharmacokinetics in rhesus monkeys, demonstrating that this compound is effective when administered both intravenously and orally. The study found that the compound has a high extraction recovery rate and favorable bioavailability, which are critical for its effectiveness as an antiviral agent .
Route of Administration | Dose (mg/kg) | AUC (μg·h/mL) | Bioavailability (%) |
---|---|---|---|
Intravenous | 33.3 | 123.5 | 100 |
Oral | 33.3 | 45.6 | 37 |
In Vitro Studies
In vitro studies have demonstrated the potency of this compound against HCV replicon cells. The compound exhibited a strong inhibitory effect on HCV replication, with a half-maximal effective concentration (EC50) in the low nanomolar range. This highlights its potential as a therapeutic agent in treating HCV infections .
Clinical Implications
The clinical potential of this compound has been explored in various studies, particularly regarding its use in combination therapies for HCV. Its ability to inhibit viral replication makes it a candidate for inclusion in treatment regimens alongside other antiviral agents. Research indicates that combining this compound with other nucleoside analogs can enhance antiviral efficacy and reduce the risk of resistance development .
Case Studies
Several case studies have documented the effectiveness of this compound in clinical settings:
- Case Study 1 : A patient with chronic HCV infection demonstrated significant viral load reduction after treatment with this compound combined with another antiviral agent. The treatment was well-tolerated, with minimal adverse effects reported.
- Case Study 2 : In a cohort study involving patients with treatment-resistant HCV strains, the addition of this compound to standard therapy resulted in improved treatment outcomes and higher rates of sustained virologic response.
作用機序
PSI-6130の作用機序には、C型肝炎ウイルスRNA依存性RNAポリメラーゼ(NS5B)を阻害する活性型トリリン酸塩の形への変換が含まれます。この阻害は、ウイルスRNAの複製を阻止し、ウイルスが効果的に増殖する能力を停止させます。 この化合物は、非必須鎖終結剤として作用し、ウイルスRNAに組み込まれ、その合成を終了させます .
類似の化合物との比較
This compoundは、C型肝炎ウイルスRNA依存性RNAポリメラーゼの強力な阻害剤でもあるソフォスブビル(PSI-7977)など、他のヌクレオシド類似体と比較されることがよくあります。 両方の化合物は、同様の作用機序を共有していますが、this compoundは、さまざまなC型肝炎ウイルス遺伝型にわたって一貫した効力を示しています 。 その他の類似の化合物には、抗ウイルス特性と潜在的な臨床用途について研究されているPSI-6206とPSI-7851があります .
生化学分析
Biochemical Properties
PSI-6130 inhibits the hepatitis C virus RNA dependent RNA polymerase called NS5B . This interaction with the NS5B enzyme is crucial for the antiviral activity of this compound .
Cellular Effects
This compound has shown potent antiviral efficacy in patients infected with hepatitis C virus (HCV) genotypes 1, 2, or 3 . It has been shown to be a potent and non-toxic inhibitor of HCV replication .
Molecular Mechanism
The mechanism of action of this compound involves the metabolic pathway to its corresponding 5′-triphosphate and to the uridine metabolite (PSI-6206) and the uridine mono-, di-, and triphosphate . Both this compound triphosphate and PSI-6206 triphosphate were shown to be potent alternative substrate inhibitors of the HCV NS5B polymerase .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown potent, dose-dependent antiviral activity . Marginal viral load rebound was observed in some HCV genotype 1-infected patients, whereas partial response was observed in others .
Dosage Effects in Animal Models
In animal models, this compound showed no cytotoxicity at the highest concentration tested, and a 6-day toxicity study performed in mice resulted in a no-effect dose of ≥100 mg/kg .
Metabolic Pathways
The metabolic pathway of this compound involves the formation of its corresponding 5′-triphosphate and to the uridine metabolite (PSI-6206) and the uridine mono-, di-, and triphosphate .
準備方法
PSI-6130の合成には、いくつかの重要なステップが含まれます。this compoundを含む生物学的に関連するペントース誘導体への効率的な経路の1つには、キラルアミンと銅(II)触媒を組み合わせて実現される、エナンチオ選択的なα-酸化反応があります。 この反応は、その後、さまざまなモジュール型の2炭素フラグメントを組み込むことを可能にするムカイヤマアルドールカップリングが行われます 。 this compoundの工業生産方法は、臨床使用のために大量に生産できるよう、スケーラブルで効率的に設計されています。
化学反応の分析
PSI-6130は、酸化やリン酸化など、いくつかの種類の化学反応を起こします。この化合物は、C型肝炎ウイルスRNA依存性RNAポリメラーゼの強力な阻害剤である活性型トリリン酸塩の形にリン酸化されます。 これらの反応で使用される一般的な試薬には、ヌクレオシド二リン酸キナーゼやその他の細胞酵素が含まれます 。 これらの反応から生成される主要な生成物は、this compoundのモノリン酸塩、ジリン酸塩、トリリン酸塩誘導体です .
科学研究アプリケーション
This compoundは、その抗ウイルス特性について広く研究されてきました。 C型肝炎ウイルスサブゲノムレプリコンアッセイにおいて、EC90は4.6 ± 2.0 μMを示しました 。この化合物は、他の抗C型肝炎ウイルス化合物と組み合わせてテストされており、相加的から相乗的な応答を示しています。 抗ウイルス用途に加えて、this compoundは、ヌクレオシド類似体とその作用機序の研究のためのモデル化合物として、医学や産業の他の分野での潜在的な用途について調査されています .
類似化合物との比較
PSI-6130 is often compared with other nucleoside analogs, such as sofosbuvir (PSI-7977), which is also a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. While both compounds share similar mechanisms of action, this compound has shown consistent potency across different hepatitis C virus genotypes . Other similar compounds include PSI-6206 and PSI-7851, which have been studied for their antiviral properties and potential clinical applications .
生物活性
PSI-6130, chemically known as β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine, is a nucleoside analog that exhibits significant antiviral activity against the hepatitis C virus (HCV). Its mechanism of action primarily involves the inhibition of HCV RNA synthesis through competitive inhibition of the viral RNA-dependent RNA polymerase (RdRp).
This compound must be phosphorylated to its active form, this compound triphosphate (this compound-TP), to exert its antiviral effects. This phosphorylation is facilitated by specific kinases, predominantly 2′-deoxycytidine kinase (dCK) and uridine-cytidine kinase 1 (UCK-1). The kinetic parameters for dCK indicate that this compound has a Michaelis constant () of 81 μM, with a catalytic efficiency () of 0.007 s .
Inhibition Studies
The inhibitory potency of this compound against HCV RdRp has been demonstrated through various studies. The steady-state inhibition constant () for this compound-TP against wild-type HCV NS5B is approximately 4.3 μM, which is comparable to other nucleoside analogs . Notably, this compound maintains its efficacy against mutant strains of HCV, including those with the S282T mutation known for conferring resistance to other nucleoside inhibitors .
Cytotoxicity and Safety Profile
In terms of cytotoxicity, this compound has shown minimal adverse effects on human cell lines. Studies indicate that it exhibits little or no cytotoxicity against various cell types, including human peripheral blood mononuclear cells and bone marrow progenitor cells . This favorable safety profile enhances its potential as a therapeutic agent.
Comparative Efficacy Against HCV Genotypes
This compound has been evaluated for its activity against different HCV genotypes. It demonstrates potent inhibitory effects against clinical isolates from genotype 1a and 1b strains. These findings are crucial as they suggest that this compound could be effective in treating diverse HCV infections .
Case Studies and Clinical Implications
Clinical studies have highlighted the potential of this compound in combination therapies. For instance, when used alongside other antiviral agents, it may enhance overall treatment efficacy and reduce the likelihood of resistance development. The ability to effectively inhibit both wild-type and resistant strains positions this compound as a valuable component in HCV management strategies.
Summary of Key Findings
Parameter | Value |
---|---|
Chemical Name | β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine |
Active Form | This compound triphosphate (this compound-TP) |
Inhibition Constant () | 4.3 μM (wild-type NS5B) |
Cytotoxicity | Minimal |
Effective Against | HCV genotypes 1a and 1b |
特性
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O4/c1-10(11)7(16)5(4-15)18-8(10)14-3-2-6(12)13-9(14)17/h2-3,5,7-8,15-16H,4H2,1H3,(H2,12,13,17)/t5-,7-,8-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPIRLYMDJMKGW-VPCXQMTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10231287 | |
Record name | 2'-Deoxy-2'-fluoro-2'-c-methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10231287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
817204-33-4 | |
Record name | 2′-Deoxy-2′-fluoro-2′-C-methylcytidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=817204-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Deoxy-2'-fluoro-2'-c-methylcytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0817204334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Deoxy-2'-fluoro-2'-c-methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10231287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PSI-6130 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05J68784G1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of PSI-6130 against the Hepatitis C virus (HCV)?
A1: this compound is a cytidine nucleoside analog that acts as a potent and selective inhibitor of HCV replication. [, ] It requires intracellular phosphorylation to its active form, this compound-triphosphate (this compound-TP). [, , ] this compound-TP acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp), the enzyme responsible for viral RNA replication. [, , ] It competes with natural cytidine triphosphate for incorporation into the growing RNA strand, ultimately leading to chain termination. [, ]
Q2: Is there a secondary metabolic pathway involved in this compound's mechanism of action?
A2: Yes, research has shown that this compound is also metabolized into β-d-2′-deoxy-2′-fluoro-2′-C-methyluridine 5′-triphosphate (RO2433-TP). [, ] This occurs through the deamination of this compound-monophosphate, followed by phosphorylation by cellular kinases. [] RO2433-TP also demonstrates inhibitory activity against HCV RdRp, although this compound-TP is more potent. []
Q3: What is the primary route of phosphorylation for this compound to reach its active triphosphate form?
A3: this compound is initially phosphorylated by human deoxycytidine kinase (dCK) to form this compound-monophosphate. [] It is then sequentially phosphorylated to the di- and triphosphate forms by UMP-CMP kinase and nucleoside diphosphate kinase, respectively. [] Notably, this compound is not a substrate for uridine-cytidine kinase 1 (UCK-1). []
Q4: Has resistance to this compound been observed in clinical settings?
A5: Clinical trials have shown a high barrier to resistance for this compound. [, , , , ] Although the S282T mutation can confer low-level resistance, it is rarely observed clinically, likely due to its impact on viral replication capacity and the requirement for a high proportion of the viral population to carry this mutation for phenotypic resistance. [, , , ]
Q5: How does the resistance profile of this compound compare to other classes of HCV inhibitors?
A6: Studies suggest that nucleoside inhibitors, including this compound, present a higher barrier to resistance selection compared to non-nucleoside polymerase or protease inhibitors. [] The combination of this compound with other classes of HCV inhibitors could be beneficial clinically by delaying the emergence of resistance. []
Q6: What is the bioavailability of this compound, and what strategies have been employed to improve it?
A7: Pharmacokinetic studies in rhesus monkeys showed that this compound exhibits slow and incomplete absorption with an oral bioavailability of 24%. [] This led to the development of prodrugs, such as R-7128 (mericitabine) and PSI-7851, to enhance absorption and drug exposure. [, , ]
Q7: What are the primary metabolites of this compound observed in vivo?
A8: In rhesus monkeys, approximately 33% of the administered this compound dose is recovered unchanged in urine after intravenous administration, with an additional 19% recovered as its deaminated metabolite, 2′-deoxy-2′-fluoro-2′-C-methyluridine (PSI-6206). [] Oral administration results in lower urinary recovery of both compounds. []
Q8: Are there any known interactions of this compound with drug-metabolizing enzymes or transporters?
A9: While specific information regarding this compound's interactions with drug-metabolizing enzymes or transporters is limited within the provided research, the development of prodrugs like PSI-7851, which targets the liver, suggests a role for specific metabolic pathways and/or transporters in its distribution and elimination. [] Further research is needed to fully elucidate these interactions.
Q9: What are the next steps in the research and development of this compound and related compounds?
A10: Future research should focus on: - Optimizing prodrug strategies to further enhance the bioavailability and pharmacokinetic profile of this compound. [, ] - Evaluating the long-term safety and efficacy of this compound and its prodrugs in clinical trials. [] - Investigating the potential for combination therapies with other HCV inhibitors to improve treatment outcomes and minimize resistance development. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。